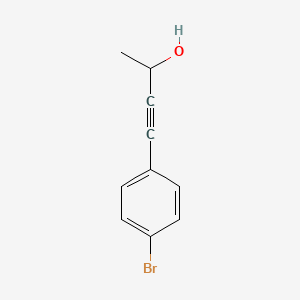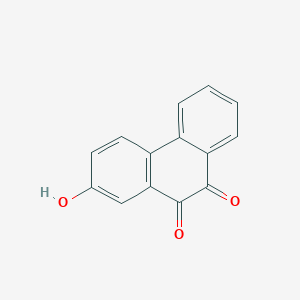
2-Hydroxyphenanthrene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyphenanthrene-9,10-dione is an organic compound belonging to the class of hydroxyquinones It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Hydroxyphenanthrene-9,10-dione can be synthesized through various methods. One common approach involves the regioselective functionalization of 9-hydroxyphenanthrene. This process typically includes the use of specific reagents and catalysts to achieve the desired product . Another method involves the oxidative cyclization of 1,2-diaminobenzene with 9,10-phenanthrenequinone .
Industrial Production Methods
Industrial production of this compound often involves large-scale preparation from phenanthrene, which is abundant in coal tar. The process includes several steps of purification and functionalization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyphenanthrene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve specific solvents and temperatures to optimize the yield .
Major Products
The major products formed from these reactions include various hydroxyquinone and hydroquinone derivatives, which have significant applications in organic synthesis and material science .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyphenanthrene-9,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyphenanthrene-9,10-dione involves its interaction with specific molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions that influence cellular processes. The exact molecular targets and pathways are still under investigation, but its ability to modulate oxidative stress and cellular signaling pathways is of particular interest .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrenequinone: A closely related compound with similar chemical properties.
Hydroxyquinone: Another derivative with comparable reactivity and applications.
Anthraquinone: Shares structural similarities and is used in similar applications.
Uniqueness
2-Hydroxyphenanthrene-9,10-dione stands out due to its specific functional groups and reactivity patterns. Its ability to undergo regioselective functionalization makes it a valuable compound in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
4088-81-7 |
|---|---|
Molekularformel |
C14H8O3 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
2-hydroxyphenanthrene-9,10-dione |
InChI |
InChI=1S/C14H8O3/c15-8-5-6-10-9-3-1-2-4-11(9)13(16)14(17)12(10)7-8/h1-7,15H |
InChI-Schlüssel |
RZZDCWPYYHGHSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)C(=O)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[(4-chlorophenyl)amino]phenol](/img/structure/B14138626.png)

![7-[(Prop-2-en-1-yl)oxy]-1-benzothiophene](/img/structure/B14138630.png)
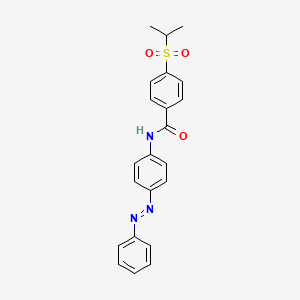
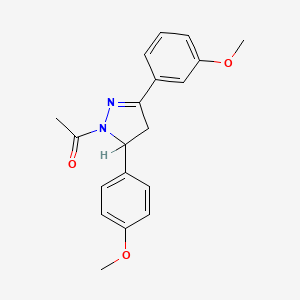
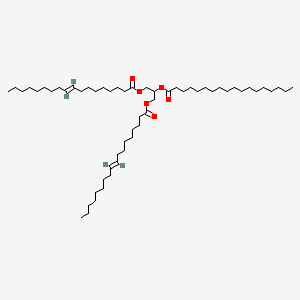
![1-Phenyl-2-[3-(trifluoromethyl)phenyl]ethane](/img/structure/B14138664.png)

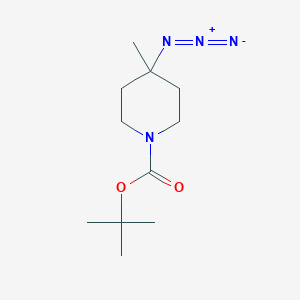

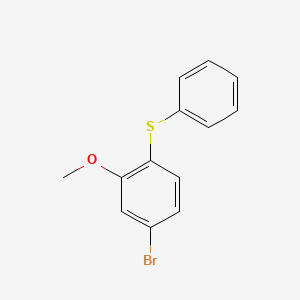
![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
